(R)-(+) 5(9BH)-Oxo-9B-phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-3-carboxylic acid methyl ester
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Overview
Description
®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER is a complex organic compound belonging to the class of alpha amino acid esters . This compound is characterized by its unique structure, which includes a thiazoloisoindole core, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of ®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high purity and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the ester or phenyl groups.
Scientific Research Applications
®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which ®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Compared to other similar compounds, ®-(+) 5(9BH)-OXO-9B-PHENYL-2,3-DIHYDROTHIAZOLO[2,3-A]ISOINDOL-3-CARBOXYLIC ACID METHYL ESTER stands out due to its unique thiazoloisoindole core and the specific stereochemistry of the ®-(+) enantiomer. Similar compounds include other alpha amino acid esters and thiazoloisoindole derivatives, but they may differ in their biological activity, chemical reactivity, and applications .
Properties
Molecular Formula |
C18H15NO3S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl (3R,9bR)-5-oxo-9b-phenyl-2,3-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate |
InChI |
InChI=1S/C18H15NO3S/c1-22-17(21)15-11-23-18(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16(20)19(15)18/h2-10,15H,11H2,1H3/t15-,18+/m0/s1 |
InChI Key |
JYIHODAXBBPFQF-MAUKXSAKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CS[C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1CSC2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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